N-(2-tert-butylphenyl)-3-chlorobenzamide
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Overview
Description
N-(2-tert-butylphenyl)-3-chlorobenzamide is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a chlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-tert-butylphenyl)-3-chlorobenzamide typically involves the reaction of 2-tert-butylaniline with 3-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Starting Materials: 2-tert-butylaniline and 3-chlorobenzoyl chloride.
Reaction Conditions: The reaction is conducted in an inert solvent like dichloromethane at room temperature.
Procedure: 2-tert-butylaniline is added to a solution of 3-chlorobenzoyl chloride in dichloromethane, followed by the addition of triethylamine. The mixture is stirred for several hours until the reaction is complete.
Purification: The product is isolated by filtration, washed with water, and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-tert-butylphenyl)-3-chlorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The phenyl ring and the amide group can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution: Products include derivatives where the chlorine atom is replaced by other functional groups.
Oxidation: Oxidized products include quinones and other oxygenated derivatives.
Reduction: Reduced products include amines and alcohols.
Coupling: Biaryl compounds are formed through coupling reactions.
Scientific Research Applications
N-(2-tert-butylphenyl)-3-chlorobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-tert-butylphenyl)-3-chlorobenzamide involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity towards its targets. The amide group can form hydrogen bonds with biological molecules, affecting the compound’s activity and stability.
Comparison with Similar Compounds
Similar Compounds
N-(2-tert-butylphenyl)benzamide: Lacks the chlorine atom, resulting in different reactivity and properties.
N-(2-tert-butylphenyl)-4-chlorobenzamide: The chlorine atom is positioned differently, affecting the compound’s chemical behavior.
N-(2-tert-butylphenyl)-3-bromobenzamide: Contains a bromine atom instead of chlorine, leading to variations in reactivity and applications.
Uniqueness
N-(2-tert-butylphenyl)-3-chlorobenzamide is unique due to the specific positioning of the tert-butyl and chlorine groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(2-tert-butylphenyl)-3-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c1-17(2,3)14-9-4-5-10-15(14)19-16(20)12-7-6-8-13(18)11-12/h4-11H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMVOPPIBBQQHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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